

Starting materials for the preparation of 4-Bromo-1-chloroisoquinoline

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Compound of Interest

Compound Name: 4-Bromo-1-chloroisoquinoline

Cat. No.: B1267708

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Preparation of 4-Bromo-1-chloroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the primary synthetic pathways for the preparation of **4-Bromo-1-chloroisoquinoline**, a key intermediate in the synthesis of various biologically active compounds. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

4-Bromo-1-chloroisoquinoline is a versatile chemical building block utilized in the development of pharmaceutical agents and other fine chemicals. Its utility stems from the presence of two distinct halogen atoms at positions 1 and 4 of the isoquinoline core, allowing for selective functionalization through various cross-coupling reactions. This guide outlines the most common and effective methods for its preparation, starting from readily available precursors.

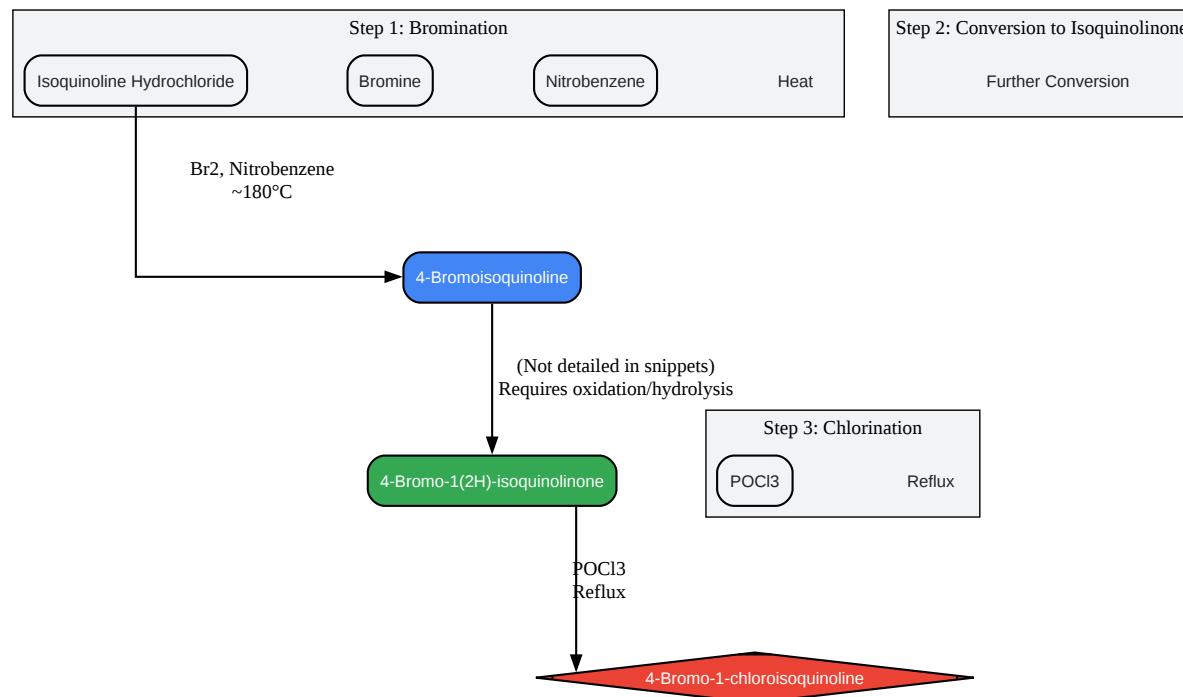
Synthetic Pathways

The preparation of **4-Bromo-1-chloroisoquinoline** predominantly proceeds through the chlorination of 4-Bromo-1(2H)-isoquinolinone. Therefore, the synthesis can be conceptually

divided into two key stages: the formation of the 4-bromo-isoquinolinone intermediate and its subsequent conversion to the final product.

Route 1: From Isoquinoline

One common approach begins with the direct bromination of isoquinoline.

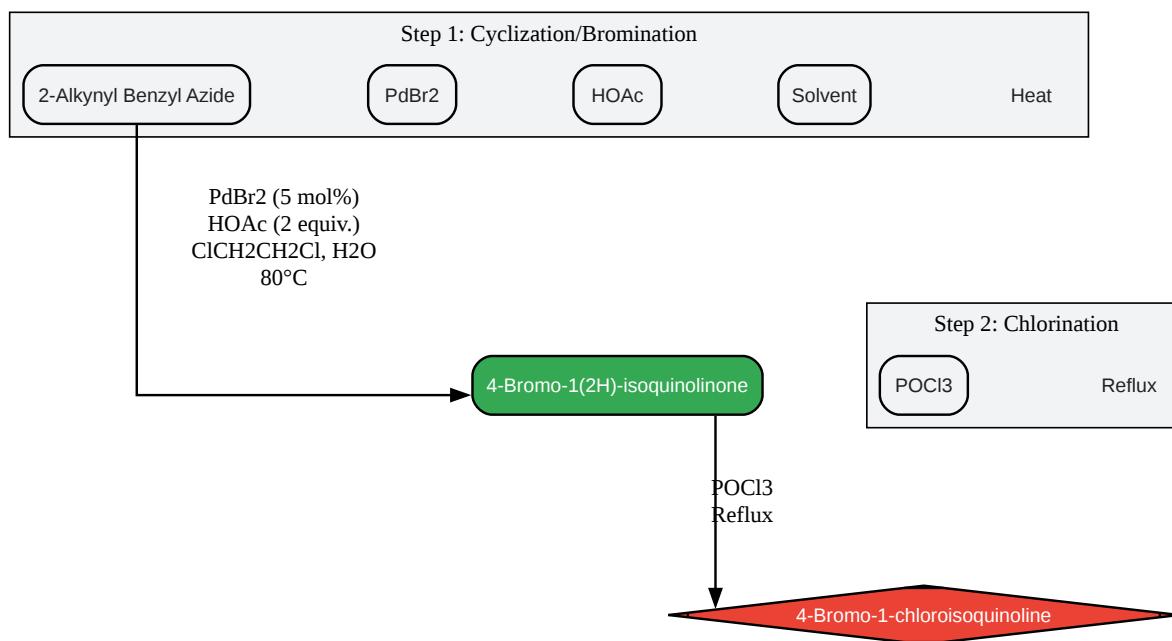


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Caption: Synthetic workflow starting from isoquinoline.

Route 2: From 2-Alkynyl Benzyl Azides

A more contemporary approach involves the palladium-catalyzed cyclization of 2-alkynyl benzyl azides to directly form the 4-bromoisoquinolone intermediate.



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Caption: Synthesis via palladium-catalyzed cyclization.

Quantitative Data Summary

Starting Material	Intermediate	Product	Reagents	Conditions	Yield	Reference
Isoquinoline e Hydrochloride	4-Bromoisoquinoline	-	Bromine, Nitrobenzene	180°C, 4.75 h	Not Specified	
2-Alkynyl benzyl azide	4-Bromo-3- phenylisoquinolin- 1(2H)-one	-	PdBr2 (5 mol%), HOAc (2 equiv.), H2O	CICH2CH2 Cl, 80°C	83%	
4-Bromo- 1(2H)- isoquinolin- one	-	4-Bromo-1- chlorisoquinoline	POCl3 (10 equiv.)	Reflux, 4 h	87%	
7-bromo-1- hydroxyiso- quinoline	-	7				

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